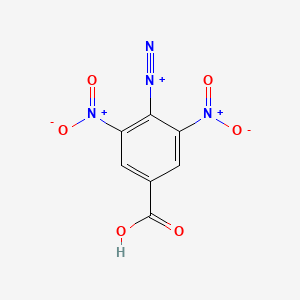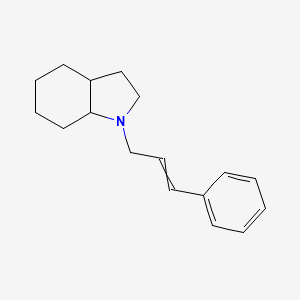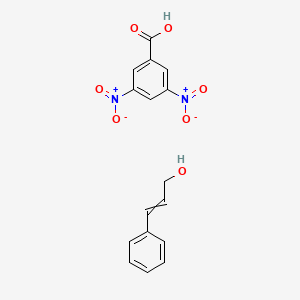![molecular formula C13H24GeO6S3 B12605367 3-[Tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid CAS No. 648423-09-0](/img/structure/B12605367.png)
3-[Tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid is a complex organogermanium compound. It features a germanium atom bonded to a tert-butyl group and two carboxyethylsulfanyl groups, which are further connected to a sulfanylpropanoic acid moiety.
Preparation Methods
The synthesis of 3-[tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid involves multiple steps. Typically, the synthetic route includes the reaction of germanium tetrachloride with tert-butyl lithium to form the tert-butylgermanium intermediate. This intermediate then undergoes further reactions with 2-carboxyethylsulfanyl groups under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
3-[Tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxyethylsulfanyl groups to their corresponding alcohols.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[Tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 3-[tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid exerts its effects involves its interaction with molecular targets through its sulfanyl and carboxyethyl groups. These interactions can influence various biochemical pathways, making the compound useful in both research and industrial applications .
Comparison with Similar Compounds
Similar compounds include other organogermanium compounds with different substituents. For example:
3-[tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylbutanoic acid: Similar structure but with a butanoic acid moiety.
3-[tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpentanoic acid: Features a pentanoic acid moiety instead of propanoic acid.
The uniqueness of 3-[tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .
Properties
CAS No. |
648423-09-0 |
|---|---|
Molecular Formula |
C13H24GeO6S3 |
Molecular Weight |
445.2 g/mol |
IUPAC Name |
3-[tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C13H24GeO6S3/c1-13(2,3)14(21-7-4-10(15)16,22-8-5-11(17)18)23-9-6-12(19)20/h4-9H2,1-3H3,(H,15,16)(H,17,18)(H,19,20) |
InChI Key |
JEXYJICIXSQHEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Ge](SCCC(=O)O)(SCCC(=O)O)SCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Ethyl-2-{2-[(oxan-2-yl)oxy]ethoxy}phenyl)piperidine](/img/structure/B12605286.png)
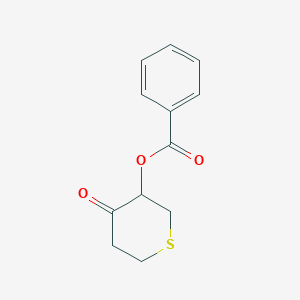
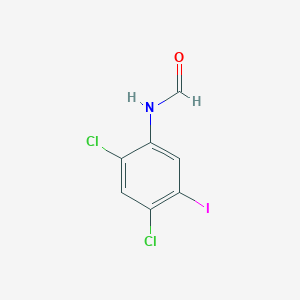
![11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL](/img/structure/B12605298.png)
![9-Azabicyclo[5.3.1]undecan-11-one, 9-(1,1-dimethylethyl)-](/img/structure/B12605308.png)
![1,1'-[(2,5-Dichloro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dichlorobenzene)](/img/structure/B12605332.png)
![8-[4-(4-Pentylbenzoyl)phenyl]octanoic acid](/img/structure/B12605334.png)
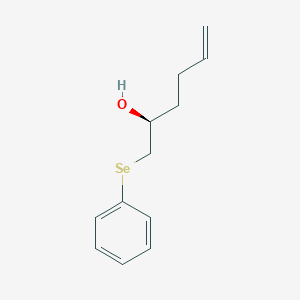
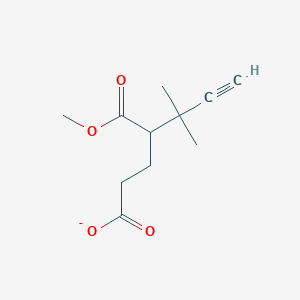
![N-[(2E)-2-{[2,6-Di(propan-2-yl)phenyl]imino}ethyl]-2,6-di(propan-2-yl)aniline](/img/structure/B12605350.png)
![4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride](/img/structure/B12605352.png)
